N-Tigloylglycine N-Tigloylglycine N-Tigloylglycine is an amino acid metabolite, reportedly identified as a urinary marker for characterizing tuberculosis treatment failure.
Tiglylglycine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Tiglylglycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Tiglylglycine has been primarily detected in urine. Within the cell, tiglylglycine is primarily located in the cytoplasm. Tiglylglycine can be biosynthesized from glycine. Tiglylglycine has been found to be associated with the diseases known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency; tiglylglycine has also been linked to several inborn metabolic disorders including propionic acidemia and beta-ketothiolase deficiency.
Tiglylglycine is an N-acylglycine that is glycine with an amine hydrogen substituted by a 2-methylbut-2-enoyl (tiglyl) group. It has a role as a metabolite. It derives from a glycine.
Brand Name: Vulcanchem
CAS No.: 35842-45-6
VCID: VC20765932
InChI: InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+
SMILES: CC=C(C)C(=O)NCC(=O)O
Molecular Formula: C7H11NO3
Molecular Weight: 157.17 g/mol

N-Tigloylglycine

CAS No.: 35842-45-6

Cat. No.: VC20765932

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

N-Tigloylglycine - 35842-45-6

Specification

Description N-Tigloylglycine is an amino acid metabolite, reportedly identified as a urinary marker for characterizing tuberculosis treatment failure.
Tiglylglycine belongs to the class of organic compounds known as n-acyl-alpha amino acids. N-acyl-alpha amino acids are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom. Tiglylglycine is slightly soluble (in water) and a weakly acidic compound (based on its pKa). Tiglylglycine has been primarily detected in urine. Within the cell, tiglylglycine is primarily located in the cytoplasm. Tiglylglycine can be biosynthesized from glycine. Tiglylglycine has been found to be associated with the diseases known as 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency; tiglylglycine has also been linked to several inborn metabolic disorders including propionic acidemia and beta-ketothiolase deficiency.
Tiglylglycine is an N-acylglycine that is glycine with an amine hydrogen substituted by a 2-methylbut-2-enoyl (tiglyl) group. It has a role as a metabolite. It derives from a glycine.
CAS No. 35842-45-6
Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
IUPAC Name 2-[[(E)-2-methylbut-2-enoyl]amino]acetic acid
Standard InChI InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10)/b5-3+
Standard InChI Key WRUSVQOKJIDBLP-HWKANZROSA-N
Isomeric SMILES C/C=C(\C)/C(=O)NCC(=O)O
SMILES CC=C(C)C(=O)NCC(=O)O
Canonical SMILES CC=C(C)C(=O)NCC(=O)O

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